8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Aminoethyl)-1,4-dioxaspiro[45]decan-8-ol is a spirocyclic compound characterized by a unique structure that includes a dioxaspirodecane ring system with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to its simplicity and the availability of starting materials. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-(2-Aminoethyl)-1,4-dioxaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Mechanism of Action
The mechanism of action of 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features but different functional groups.
2,8-diazaspiro[4.5]decan-1-one: Known for its potential as a kinase inhibitor and its applications in medicinal chemistry.
Uniqueness
8-(2-Aminoethyl)-1,4-dioxaspiro[45]decan-8-ol is unique due to its specific combination of a dioxaspirodecane ring and an aminoethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
8-(2-aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C10H19NO3/c11-6-5-9(12)1-3-10(4-2-9)13-7-8-14-10/h12H,1-8,11H2 |
InChI Key |
CIOHPXSDQMOOFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CCN)O)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.